2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride 2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC18026508
InChI: InChI=1S/C9H11F2NO.ClH/c1-12-9(5-13)7-3-2-6(10)4-8(7)11;/h2-4,9,12-13H,5H2,1H3;1H
SMILES:
Molecular Formula: C9H12ClF2NO
Molecular Weight: 223.65 g/mol

2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride

CAS No.:

Cat. No.: VC18026508

Molecular Formula: C9H12ClF2NO

Molecular Weight: 223.65 g/mol

* For research use only. Not for human or veterinary use.

2-(2,4-Difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride -

Specification

Molecular Formula C9H12ClF2NO
Molecular Weight 223.65 g/mol
IUPAC Name 2-(2,4-difluorophenyl)-2-(methylamino)ethanol;hydrochloride
Standard InChI InChI=1S/C9H11F2NO.ClH/c1-12-9(5-13)7-3-2-6(10)4-8(7)11;/h2-4,9,12-13H,5H2,1H3;1H
Standard InChI Key NSQVAZFCHWGBTB-UHFFFAOYSA-N
Canonical SMILES CNC(CO)C1=C(C=C(C=C1)F)F.Cl

Introduction

Molecular and Structural Characteristics

Chemical Identity and Nomenclature

The compound 2-(2,4-difluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride is a fluorinated ethanolamine derivative. Its IUPAC name is 1-(2,4-difluorophenyl)-2-(methylamino)ethanol hydrochloride, with the molecular formula C₉H₁₁ClF₂NO and a molecular weight of 223.64 g/mol . The presence of two fluorine atoms at the 2- and 4-positions of the phenyl ring distinguishes it from the closely related 4-fluoro derivative (CAS 2794-41-4), which has a single fluorine substitution .

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₉H₁₁ClF₂NO
Molecular Weight223.64 g/mol
CAS Registry NumberNot explicitly listed
IUPAC Name1-(2,4-difluorophenyl)-2-(methylamino)ethanol hydrochloride
Canonical SMILESCNC@HC1=C(C=C(C=C1)F)F.Cl
XLogP3-AA1.8 (estimated)

The fluorine atoms introduce electron-withdrawing effects, influencing the compound’s reactivity and interactions with biological targets.

Synthesis and Purification Strategies

Critical Reaction Parameters:

  • Catalysts: InCl₃ or other Lewis acids may enhance reaction efficiency, as observed in similar heterocyclic syntheses .

  • Solvent System: Ethanol/water mixtures (e.g., 50% EtOH) optimize yield and purity .

  • Purification: Recrystallization from ethanol or chromatography achieves >95% purity .

Physicochemical Properties and Stability

Thermal and Solubility Profiles

The compound is typically a white crystalline powder with a melting point range of 190–195°C . Its solubility profile includes:

  • High solubility: Water (>50 mg/mL at 20°C) due to the hydrochloride salt form.

  • Moderate solubility: Ethanol, methanol.

  • Low solubility: Nonpolar solvents (e.g., hexane, diethyl ether) .

Stability Considerations

  • Storage: Stable at room temperature in airtight containers protected from light .

  • Decomposition: Prolonged exposure to moisture or high temperatures (>200°C) may lead to hydrolysis of the amine group or defluorination.

Pharmacological and Research Applications

β-Adrenergic Receptor Interactions

Structural analogs of this compound exhibit affinity for β₁- and β₂-adrenergic receptors, suggesting potential as:

  • Bronchodilators: Modulating airway smooth muscle relaxation.

  • Cardiotonic Agents: Enhancing myocardial contractility in heart failure models.

Table 2: Hypothesized Biological Activity (Based on Analogues)

TargetIC₅₀ (nM)Mechanism
β₁-Adrenergic Receptor15–30Partial agonist
β₂-Adrenergic Receptor8–12Full agonist
MAO-B Enzyme>1,000Weak inhibition

Role in Medicinal Chemistry

The difluorophenyl moiety enhances metabolic stability compared to non-fluorinated analogs, making it a valuable scaffold for:

  • Prodrug Development: Esterification of the hydroxyl group to improve bioavailability.

  • CNS Penetration: Fluorine’s lipophilicity aids blood-brain barrier traversal.

Future Research Directions

Unexplored Therapeutic Areas

  • Neurodegenerative Diseases: Fluorinated ethanolamines show promise in modulating amyloid-β aggregation.

  • Anticancer Activity: Targeting adrenergic signaling in tumor microenvironments.

Analytical Challenges

  • Stereochemical Resolution: Developing chiral separation methods for enantiomeric purity assessment.

  • Metabolite Profiling: Identifying phase I/II metabolites via LC-MS/MS.

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